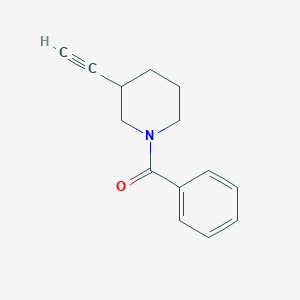![molecular formula C16H22N2 B3102957 N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine CAS No. 142920-60-3](/img/structure/B3102957.png)
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine
Übersicht
Beschreibung
“N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine” is a compound that has been studied for its potential bioactive properties . It is a derivative of indole, a heterocyclic compound that is a significant component in many natural products and drugs .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . This process is based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine” can be represented by the SMILES stringNCC1=CNC2=C1C=CC=C2 . The InChI code for this compound is 1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 .
Wissenschaftliche Forschungsanwendungen
Inhibiting Tubulin Polymerization
This compound has been used in the synthesis of derivatives that act as agents for inhibiting tubulin polymerization . These derivatives have shown effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . For instance, compound 7d, a derivative of this compound, exhibited potent activities against these cancer cell lines .
Anticancer Activities
The compound has been evaluated for its in vitro antiproliferative activities against various cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .
Inducing Cell Apoptosis
Mechanistic studies revealed that compound 7d, a derivative of this compound, induced cell apoptosis in a dose-dependent manner . This suggests that the compound could be used in the development of treatments that induce apoptosis in cancer cells .
Cell Cycle Arrest
The compound has been found to arrest cells in the G2/M phase . This means it could potentially be used in treatments that aim to halt the progression of the cell cycle in cancer cells .
Pharmaceutical Intermediates
The compound is used as a pharmaceutical intermediate . This means it is used in the production of other pharmaceuticals .
Organic Synthesis
The compound is also used as a raw material in organic synthesis . This suggests it has a wide range of applications in the field of organic chemistry .
Antiviral Activities
Indole derivatives, such as this compound, have shown significant activity against various viruses . For instance, compound methyl 1- ((1 H -indol-3-yl)methyl)-2-naphthoate (7) demonstrated significant activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .
Alkaloid Synthesis
Indole derivatives are prevalent moieties present in selected alkaloids . This suggests that this compound could be used in the synthesis of various alkaloids .
Wirkmechanismus
Target of Action
The primary target of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .
Mode of Action
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine interacts with tubulin and inhibits its polymerization . This interaction disrupts the dynamic instability of microtubules, which is the process of continuous polymerization and depolymerization . The compound’s mode of action is consistent with that of colchicine, a known inhibitor of tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization by N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine affects the microtubule dynamics, disrupting various cellular processes that rely on microtubules . This disruption can lead to cell cycle arrest in the G2/M phase and induce cell apoptosis .
Result of Action
The result of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine’s action is the induction of cell apoptosis in a dose-dependent manner, and the arrest of cells in the G2/M phase . This leads to effective antiproliferative activities against various cancer cell lines, such as HeLa, MCF-7, and HT-29 .
Zukünftige Richtungen
The future directions for the study of “N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine” involve further development of tubulin polymerization inhibitors . This is based on the promising results obtained from the study of compound 7d, a derivative of “N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine”, which exhibited potent activities against HeLa, MCF-7, and HT-29 cancer cell lines .
Eigenschaften
IUPAC Name |
N-[(1-methylindol-3-yl)methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-18-12-13(15-9-5-6-10-16(15)18)11-17-14-7-3-2-4-8-14/h5-6,9-10,12,14,17H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMACMHFOGRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



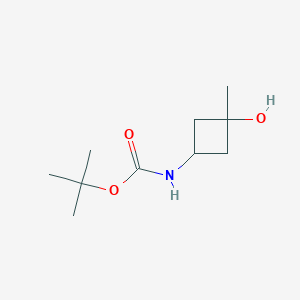
![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)
![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B3102893.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)

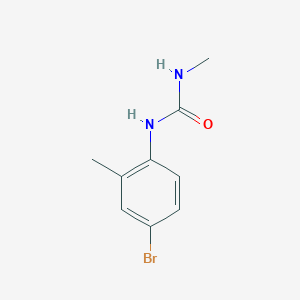
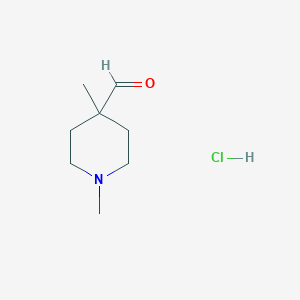
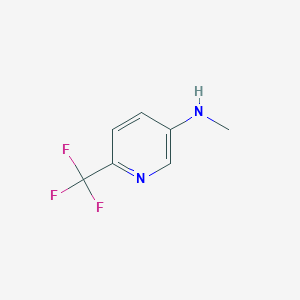
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B3102930.png)
![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)

